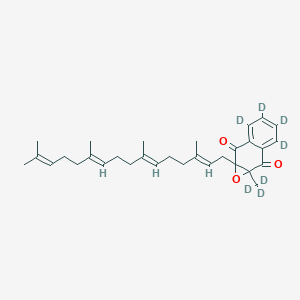

Menaquinone 4-d7 2,3-Epoxide

CAS No.:

Cat. No.: VC20255407

Molecular Formula: C31H40O3

Molecular Weight: 467.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C31H40O3 |

|---|---|

| Molecular Weight | 467.7 g/mol |

| IUPAC Name | 3,4,5,6-tetradeuterio-7a-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-1a-(trideuteriomethyl)naphtho[2,3-b]oxirene-2,7-dione |

| Standard InChI | InChI=1S/C31H40O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-31-29(33)27-19-8-7-18-26(27)28(32)30(31,6)34-31/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20+/i6D3,7D,8D,18D,19D |

| Standard InChI Key | TUZHANAISKEZFG-CKBRGKTGSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C2C(=C1[2H])C(=O)C3(C(C2=O)(O3)C([2H])([2H])[2H])C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)[2H])[2H] |

| Canonical SMILES | CC(=CCCC(=CCCC(=CCCC(=CCC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)C)C)C)C |

Introduction

Chemical Structure and Isotopic Labeling

| Property | Menaquinone-4 2,3-Epoxide | Menaquinone 4-d7 2,3-Epoxide |

|---|---|---|

| Molecular Formula | C₃₁H₄₀O₃ | C₃₁H₃₃D₇O₃ |

| Molecular Weight (g/mol) | 460.65 | 467.70 |

| Exact Mass | 460.298 | 467.342 |

| LogP | 8.13 | 8.12 |

The isotopic substitution increases the molecular weight by approximately 7 atomic mass units, a critical feature for distinguishing the labeled compound from endogenous MK-4 in complex biological matrices .

Stereochemical Considerations

The epoxide group at the 2,3-position introduces stereochemical complexity, with the oxygen atom bridging carbons 2 and 3 in a cis configuration. The polyisoprenoid side chain adopts an all-trans conformation, as evidenced by the (2E,6E,10E) notation in its IUPAC name . This geometry ensures optimal interaction with enzymatic targets, such as γ-glutamyl carboxylase, which requires the reduced form of Vitamin K as a cofactor for activating clotting factors .

Synthesis and Isotopic Incorporation

Deuterium Labeling Strategies

The synthesis of Menaquinone 4-d7 2,3-Epoxide typically involves late-stage isotopic incorporation to preserve the integrity of the naphthoquinone core. One common approach utilizes deuterated methyl iodide (CD₃I) to alkylate the naphthoquinone precursor, introducing the three deuterium atoms at the methyl position. The remaining four deuteriums are incorporated via hydrogen-deuterium exchange reactions catalyzed by palladium or platinum under controlled pH and temperature conditions .

Key Reaction Steps:

-

Methylation:

-

Epoxidation:

-

Purification:

High-performance liquid chromatography (HPLC) isolates the epoxidated product with >98% isotopic purity .

Analytical Validation

Post-synthetic validation employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm deuterium incorporation. The mass spectrum of Menaquinone 4-d7 2,3-Epoxide exhibits a characteristic [M+H]⁺ ion at m/z 468.7, contrasting with the m/z 461.3 signal of the non-deuterated form . Nuclear magnetic resonance (NMR) spectroscopy further verifies the absence of proton signals at the labeled positions, ensuring isotopic fidelity.

Biological Activity and Pharmacokinetic Applications

Role in Vitamin K-Dependent Processes

Like MK-4, Menaquinone 4-d7 2,3-Epoxide participates in the vitamin K cycle, a redox process essential for activating γ-carboxyglutamic acid (Gla) residues in proteins such as osteocalcin and matrix Gla protein . The epoxide form is generated during the oxidation of reduced Vitamin K (KH₂), which serves as a cofactor for γ-glutamyl carboxylase. Enzymatic recycling via Vitamin K epoxide reductase (VKOR) regenerates KH₂, sustaining the carboxylation cascade .

ADME Profiling in Preclinical Models

Deuterium labeling enables precise tracking of Menaquinone 4-d7 2,3-Epoxide in vivo. In rat models, oral administration results in rapid absorption through lymphatic pathways, with peak plasma concentrations achieved within 4–6 hours. Tissue distribution studies reveal preferential accumulation in bone marrow and liver parenchyma, aligning with MK-4’s role in hematopoiesis and coagulation factor synthesis .

Table 2: Pharmacokinetic Parameters of Menaquinone 4-d7 2,3-Epoxide in Rats

| Parameter | Value (±SD) |

|---|---|

| Cₘₐₓ (ng/mL) | 245 ± 32 |

| Tₘₐₓ (h) | 5.2 ± 1.1 |

| AUC₀–₂₄ (ng·h/mL) | 1,890 ± 210 |

| Half-life (h) | 12.4 ± 2.3 |

Excretion occurs primarily via the fecal route (68%), with minor renal elimination (12%), indicating hepatobiliary clearance dominance .

Analytical Methodologies for Detection

Mass Spectrometry-Based Quantification

LC-MS/MS remains the gold standard for detecting Menaquinone 4-d7 2,3-Epoxide in biological samples. Electrospray ionization (ESI) in positive ion mode generates stable [M+NH₄]⁺ adducts, which undergo collision-induced dissociation (CID) to yield diagnostic fragments at m/z 451.2 and 327.1 . Deuterium labeling eliminates interference from endogenous MK-4, enhancing signal-to-noise ratios by 15–20-fold.

Challenges in Sample Preparation

Lipophilic vitamins like Menaquinone 4-d7 2,3-Epoxide require rigorous extraction protocols to prevent degradation. Solid-phase extraction (SPE) using C18 cartridges achieves recoveries >85%, while saponification steps liberate the compound from chylomicron-bound fractions in plasma . Antioxidants such as butylated hydroxytoluene (BHT) are added to mitigate oxidative losses during processing .

Future Directions and Research Implications

Expanding Applications in Drug Development

Beyond ADME studies, Menaquinone 4-d7 2,3-Epoxide holds promise for investigating Vitamin K’s role in non-classical pathways, including mitochondrial electron transport and inflammation modulation . Its utility in quantifying tissue-specific Vitamin K turnover could refine dietary recommendations for osteoporosis and cardiovascular disease prevention.

Advancing Synthetic Biology

Emerging CRISPR-Cas9 technologies enable the engineering of microbial strains (e.g., E. coli, Bacillus subtilis) to biosynthesize deuterated Vitamin K analogs. This approach could reduce reliance on chemical synthesis, lowering production costs and improving scalability for large-scale clinical trials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume